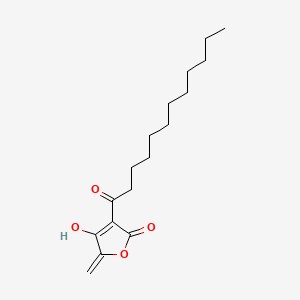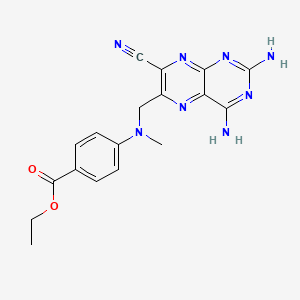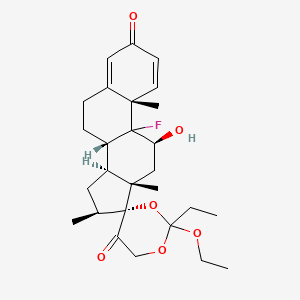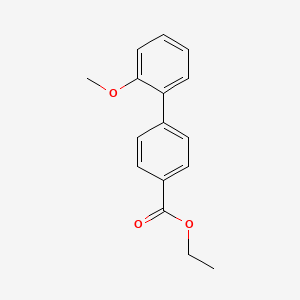
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is a compound that contains isotopic labels of carbon-13 and nitrogen-15. It is a crystalline powder that can dissolve in solvents like water and methanol. This compound is primarily used in nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study the synthesis of biological molecules .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves multiple steps. The synthesis starts with the appropriate isotopically labeled reagents containing carbon-13 and nitrogen-15. These reagents undergo a series of chemical reactions, including condensation and cyclization, to form the desired compound. The final product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
化学反应分析
Types of Reactions
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
科学研究应用
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt has several scientific research applications:
Chemistry: Used as a tracer in NMR studies to investigate chemical reactions and molecular structures.
Biology: Helps in studying metabolic pathways and the synthesis of biomolecules.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of labeled compounds for various industrial applications.
作用机制
The mechanism of action of DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt involves its incorporation into biological molecules. The isotopic labels allow researchers to trace the compound through various metabolic pathways and study its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
DL-threo-β-(3,4-Methylenedioxyphenyl)serine: The non-labeled version of the compound.
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2: Contains only carbon-13 isotopic labels.
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-15N: Contains only nitrogen-15 isotopic labels.
Uniqueness
DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt is unique due to its dual isotopic labeling, which provides more detailed information in NMR studies compared to compounds with a single isotopic label. This dual labeling allows for more precise tracing of metabolic pathways and interactions within biological systems .
属性
CAS 编号 |
1329610-57-2 |
|---|---|
分子式 |
C12H15NO7 |
分子量 |
288.23 |
IUPAC 名称 |
acetic acid;(2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1; |
InChI 键 |
MLMBILXCWROGFT-YVOIDUNUSA-N |
SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
同义词 |
(R,S)-rel-α-Amino-β-hydroxy-1,3-benzodioxole-5-propanoic Acid-13C2,15N Acetate Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


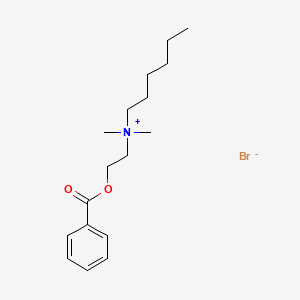
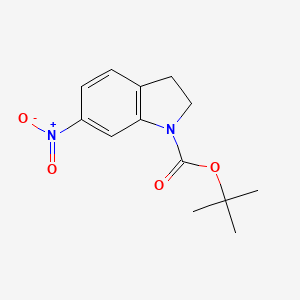
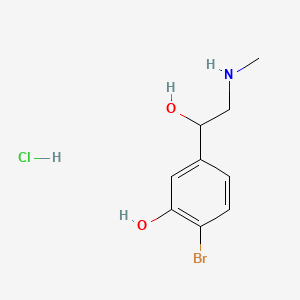
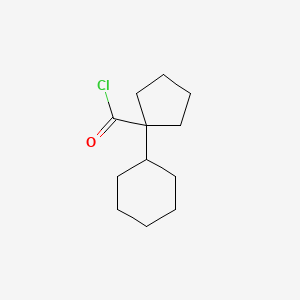
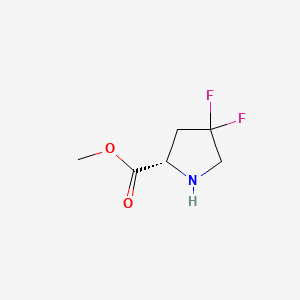
![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)
